molecular formula C10H11N3O2S B3365626 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine CAS No. 1250238-34-6

1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine

Cat. No.: B3365626
CAS No.: 1250238-34-6
M. Wt: 237.28 g/mol
InChI Key: BHHHHUYTTSNNAF-UHFFFAOYSA-N
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Description

1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methanesulfonyl group attached to the phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This step is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonation reaction. This can be achieved by reacting the phenyl ring with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially yielding amine derivatives.

    Substitution: The methanesulfonyl group can act as a leaving group in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, amines, thiols; reactions may require the presence of a base and are often conducted at elevated temperatures.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure may be modified to enhance biological activity and selectivity.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can participate in hydrogen bonding and electrostatic interactions, which may influence the binding affinity and specificity of the compound. The pyrazole ring can also engage in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methanesulfonylphenyl)-1H-pyrazole-4-carboxylic acid: This compound differs by the presence of a carboxylic acid group instead of an amine group.

    1-(2-methanesulfonylphenyl)-1H-pyrazole-5-amine: Similar structure but with the amine group positioned differently on the pyrazole ring.

    1-(2-methanesulfonylphenyl)-1H-pyrazole-3-thiol: Contains a thiol group instead of an amine group.

Uniqueness

1-(2-methanesulfonylphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanesulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methylsulfonylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S/c1-16(14,15)9-5-3-2-4-8(9)13-7-6-10(11)12-13/h2-7H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHHHUYTTSNNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1N2C=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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